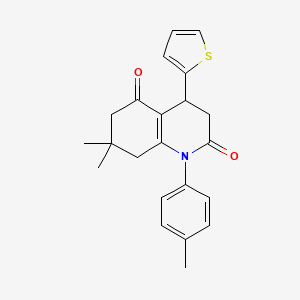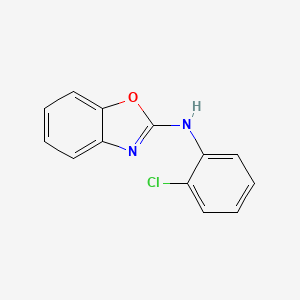![molecular formula C24H22N2O5S B11496221 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B11496221.png)
4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-phenylbenzamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in DMF in the presence of potassium phosphate monohydrate, followed by cyclization by refluxing in toluene . Another method uses chloroacetonitrile under similar conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or toluene, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: Its structural features make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group are key features that enable the compound to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as:
2-oxo-4-phenylpyrrolidin-1-ylacetamide: Known for its nootropic properties.
Pyrrolidine-2-one: Used in various medicinal chemistry applications.
Pyrrolidine-2,5-diones: Known for their biological activity and use in drug development.
Uniqueness
4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-phenylbenzamide is unique due to its combination of a methoxy group, a sulfonyl group, and a benzamide moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H22N2O5S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-methoxy-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl-N-phenylbenzamide |
InChI |
InChI=1S/C24H22N2O5S/c1-31-21-13-12-18(24(28)25-20-10-6-3-7-11-20)14-22(21)32(29,30)26-16-19(15-23(26)27)17-8-4-2-5-9-17/h2-14,19H,15-16H2,1H3,(H,25,28) |
InChI Key |
RZWYGTTVPHRETF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)N3CC(CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-Dichlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11496142.png)
![1-(2,4-difluorophenyl)-3-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}urea](/img/structure/B11496162.png)
![methyl 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11496163.png)

![1-(3-Chlorophenyl)-3-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}urea](/img/structure/B11496184.png)
![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B11496199.png)
![3,4,5-trimethoxy-N-[2-(pyridin-3-ylcarbamoyl)phenyl]benzamide](/img/structure/B11496206.png)
![Diethyl 2-amino-5-oxo-7-phenyl-4-(pyridin-3-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11496207.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}-4-methoxybenzamide](/img/structure/B11496214.png)

![6-(1H-benzimidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11496228.png)

![4-acetyl-3-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11496240.png)
![1-{1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B11496242.png)
